molecular formula C13H18F3N3O4S B2914857 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097868-53-4

1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2914857
CAS No.: 2097868-53-4
M. Wt: 369.36
InChI Key: FUOJEEZUHWROME-UHFFFAOYSA-N
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Description

1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione (CAS: 2097868-53-4) is a synthetic heterocyclic compound featuring a piperidine ring fused to an imidazolidine-2,4-dione core. Its molecular formula is C₁₃H₁₈F₃N₃O₄S, with a molecular weight of 369.36 g/mol . The structure includes a cyclopropanesulfonyl group attached to the piperidine nitrogen and a 2,2,2-trifluoroethyl substituent on the imidazolidinedione ring.

Properties

IUPAC Name

1-(1-cyclopropylsulfonylpiperidin-4-yl)-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3N3O4S/c14-13(15,16)8-19-11(20)7-18(12(19)21)9-3-5-17(6-4-9)24(22,23)10-1-2-10/h9-10H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOJEEZUHWROME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is part of a class of imidazolidine derivatives that have garnered interest for their potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H23N5O3SC_{17}H_{23}N_{5}O_{3}S with a molecular weight of 377.5 g/mol. The structure features a piperidine ring substituted with a cyclopropanesulfonyl group and an imidazolidine-2,4-dione moiety.

Research indicates that compounds containing imidazolidine-2,4-dione structures may interact with various biological targets:

  • Inhibition of Lymphoid-specific Tyrosine Phosphatase (LYP) : The compound has been explored for its ability to inhibit LYP, which is involved in T cell receptor signaling. This inhibition is crucial for the modulation of immune responses and could have implications in autoimmune diseases .
  • Serotonin Transporter Activity : Compounds similar to imidazolidine-2,4-dione have shown significant affinity for serotonin receptors (5-HT1A and 5-HT2A), suggesting potential applications in mood disorders .

Anticancer Activity

One notable study evaluated the antiproliferative effects of related compounds against the MDA-MB-231 breast cancer cell line. The results indicated that certain derivatives exhibited significant cytotoxicity and inhibited cell migration, suggesting potential as anticancer agents .

CompoundIC50 (μM)Migration Inhibition Rate (%)
Compound 110.064.52% after 24 hours
Compound 215.036.87% after 24 hours
Compound 312.041.30% after 24 hours

Cardiovascular Effects

Another study highlighted the cardiovascular effects of imidazolidine derivatives. Specifically, one derivative induced hypotension and bradycardia through endothelial muscarinic receptor activation and nitric oxide release, showcasing its potential use in cardiovascular therapies .

Case Studies

  • Study on LYP Inhibition : A series of new imidazolidine derivatives were synthesized and evaluated for their LYP inhibitory activities. The most potent inhibitor demonstrated an IC50 value between 2.85 to 6.95 μM and showed selectivity over other phosphatases .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound effectively reduced cell viability in cancer cell lines while also inhibiting migration, which is critical in cancer metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-[1-(cyclopropanesulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione can be contextualized against related derivatives (Table 1).

Table 1: Structural and Molecular Comparison of Selected Piperidine-Imidazolidinedione Derivatives

Compound Name Substituent on Piperidine Substituent on Imidazolidinedione Molecular Formula Molecular Weight Key Features
Target Compound Cyclopropanesulfonyl 2,2,2-Trifluoroethyl C₁₃H₁₈F₃N₃O₄S 369.36 Sulfonyl group enhances polarity; trifluoroethyl improves metabolic stability.
1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione 4-Methyl-1,2,3-thiadiazole-5-carbonyl 2,2,2-Trifluoroethyl C₁₄H₁₆F₃N₅O₃S 391.37 Thiadiazole carbonyl group may increase aromatic interactions; used in research applications.
1-{1-[2-(1H-Indol-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione 2-(1H-Indol-1-yl)acetyl 2,2,2-Trifluoroethyl C₂₀H₂₁F₃N₄O₃ 422.40 Indole moiety could enhance binding to serotonin receptors; no activity data reported.
3-(Pyridin-2-ylmethyl)-1-(furan-2-ylmethyl)imidazolidine-2,4-dione Pyridin-2-ylmethyl (via linker) Furan-2-ylmethyl C₁₃H₁₂N₃O₃ 273.11 Aromatic substituents (pyridine, furan) may improve solubility; synthesized via microwave-assisted methods.
1-[1-(2,5-Dichlorothiophene-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione 2,5-Dichlorothiophene-3-carbonyl Methyl C₁₄H₁₅Cl₂N₃O₃S 376.30 Chlorinated thiophene group increases electronegativity; potential antimicrobial activity.

Key Findings:

Sulfonyl vs. Carbonyl Groups :

  • The target compound’s cyclopropanesulfonyl group provides stronger electron-withdrawing effects and hydrogen-bonding capacity compared to carbonyl or acetyl substituents in analogs . This could enhance binding to enzymes or receptors requiring polar interactions.
  • In contrast, thiadiazole or indole-acetyl groups (e.g., ) introduce aromaticity, which may favor π-π stacking in hydrophobic binding pockets.

Trifluoroethyl vs. Smaller Alkyl Chains :

  • The 2,2,2-trifluoroethyl group in the target compound increases lipophilicity (logP ~1.5–2.0 estimated) compared to methyl or unsubstituted derivatives . This property is critical for blood-brain barrier penetration in CNS-targeted drugs.

Synthetic Accessibility: Microwave-assisted synthesis methods, as seen in , offer higher yields (>85%) for imidazolidinedione derivatives compared to traditional thermal methods.

Biological Relevance: Piperidine derivatives with aryl substituents (e.g., indole in , thiophene in ) are associated with antimicrobial and receptor-modulating activities . The target compound’s lack of aromaticity may shift its activity toward non-CYP450 metabolic pathways, reducing drug-drug interaction risks.

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